N-(3-chloro-4-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolo-triazine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolo-triazine core, followed by the introduction of the chloromethylphenyl and methoxyphenyl groups. Reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(3-CHLORO-4-METHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-triazine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds to N-(3-CHLORO-4-METHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE include:
N-(3-CHLORO-4-METHYLPHENYL)HYDROXYLAMINE: This compound shares the chloromethylphenyl group but lacks the triazolo-triazine core.
3-CHLORO-4-METHYLPHENYL ISOCYANATE: This compound has a similar aromatic structure but different functional groups.
3-CHLORO-4-METHYLPHENYLBORONIC ACID: This compound contains the chloromethylphenyl group and is used in different chemical reactions, such as Suzuki coupling.
The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE lies in its triazolo-triazine core, which imparts specific biological activities and potential therapeutic applications that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C21H19ClN6O3S |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H19ClN6O3S/c1-12-3-6-14(10-16(12)22)23-18(29)11-32-21-26-25-20-24-19(30)17(27-28(20)21)9-13-4-7-15(31-2)8-5-13/h3-8,10H,9,11H2,1-2H3,(H,23,29)(H,24,25,30) |
InChI Key |
SYZXGEXRHDGPHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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